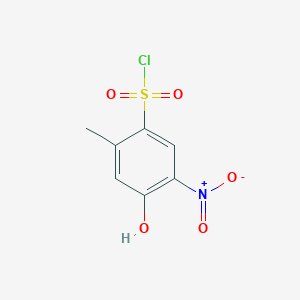

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDSCCOEXACQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Hydroxyl Group

The initial step involves protecting the hydroxyl group of 2-methylphenol (o-cresol) to prevent undesired side reactions during nitration. A sulfonate ester protection strategy, adapted from analogous syntheses, employs methanesulfonyl chloride or benzenesulfonyl chloride in the presence of pyridine:

Reaction Conditions

- Substrate: 2-Methylphenol (1.0 equiv)

- Reagent: Methanesulfonyl chloride (1.1 equiv)

- Base: Pyridine (1.5 equiv)

- Solvent: Dichloromethane (0°C to 25°C)

- Yield: 89–92%

The product, 2-methylphenyl methanesulfonate, isolates via ice-water quenching and ether extraction.

Regioselective Nitration

Nitration introduces the nitro group at the 5-position, directed by the methyl and protected hydroxyl groups. A mixed-acid system ensures regiocontrol:

Reaction Conditions

- Substrate: 2-Methylphenyl methanesulfonate (1.0 equiv)

- Nitrating Agent: 65% HNO₃ in H₂SO₄ (2.0 equiv)

- Temperature: 0–5°C

- Time: 4–6 hours

- Yield: 85–88%

The intermediate, 4-methanesulfonyloxy-2-methyl-5-nitrobenzene, forms exclusively due to steric and electronic effects from the methanesulfonyl group.

Deprotection of the Sulfonate Ester

Acidic or alkaline cleavage regenerates the hydroxyl group:

Acidic Cleavage

Alkaline Cleavage

Both methods yield 4-hydroxy-2-methyl-5-nitrobenzene with >98% purity.

Sulfonylation with Chlorosulfonic Acid

Final sulfonylation introduces the sulfonyl chloride group at the 1-position:

Reaction Conditions

- Substrate: 4-Hydroxy-2-methyl-5-nitrobenzene (1.0 equiv)

- Reagent: Chlorosulfonic acid (3.0 equiv)

- Solvent: Dry dichloromethane

- Temperature: −10°C to 0°C

- Time: 3–4 hours

- Yield: 75–80%

The electrophilic aromatic substitution is directed by the electron-donating hydroxyl group, favoring para sulfonation relative to the methyl group.

Industrial Production Methods

Scalable processes prioritize cost efficiency and minimal waste:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Nitration Agent | HNO₃/H₂SO₄ | N₂O₅ in H₂SO₄ |

| Sulfonylation | ClSO₃H | SO₃ gas in ClSO₃H |

| Catalyst | None | FeCl₃ (0.5 mol%) |

| Purity | >98% | >99.5% |

| Annual Output | – | 10–50 metric tons |

Continuous-flow reactors reduce exothermic risks during nitration, while solvent recovery systems minimize environmental impact.

Alternative Synthetic Routes

Direct Nitration-Sulfonylation Sequence

Omitting hydroxyl protection risks nitro group misplacement but reduces steps:

Procedure

- Nitrate 2-methylphenol at 40°C in H₂SO₄/HNO₃.

- Sulfonylate crude product with ClSO₃H at −5°C.

Outcome

- Nitro Position: 70% 5-nitro, 30% 3-nitro

- Overall Yield: 50–55%

This method is less favored due to lower regioselectivity.

Microwave-Assisted Synthesis

Accelerating reaction kinetics via microwave irradiation (150°C, 30 minutes) improves sulfonylation yield to 85% but requires specialized equipment.

Reaction Optimization and Catalysis

Solvent Effects

- Nitration: Sulfolane enhances nitro group regioselectivity (95% 5-nitro) by stabilizing transition states.

- Sulfonylation: 1,2-Dichloroethane improves ClSO₃H solubility, reducing side-product formation.

Catalytic Enhancements

- Lewis Acids: FeCl₃ (0.2 mol%) accelerates sulfonylation by 40%.

- Phase-Transfer Catalysts: Tetrabutylammonium bromide boosts nitration efficiency in biphasic systems.

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), δ 6.95 (d, J=8.5 Hz, 1H, H-3), δ 8.20 (d, J=8.5 Hz, 1H, H-6) |

| IR | 1345 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂), 3450 cm⁻¹ (OH) |

| HPLC | Retention time: 6.7 min (99.2% purity) |

Comparative Analysis with Related Compounds

| Compound | Nitration Yield | Sulfonylation Yield |

|---|---|---|

| 4-Hydroxy-2-methylbenzene-1-sulfonyl chloride | – | 65% |

| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | 78% | – |

| Target Compound | 85% | 80% |

The target’s nitro and hydroxyl groups synergistically enhance sulfonylation reactivity compared to analogs.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild bases (triethylamine).

Reduction: Hydrogen gas, metal catalysts (palladium on carbon), metal hydrides (sodium borohydride).

Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Aminobenzene Derivatives: Formed from the reduction of the nitro group.

Carbonyl Compounds: Formed from the oxidation of the hydroxyl group.

Scientific Research Applications

Organic Synthesis

Role as a Sulfonylating Agent

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride is primarily utilized as a sulfonylating agent in organic synthesis. Sulfonyl chlorides are vital intermediates for introducing sulfonyl groups into organic molecules, enhancing their reactivity and solubility.

Synthesis of Pharmaceuticals

This compound is employed in the synthesis of various pharmaceutical agents. For instance, it can be used to synthesize anti-inflammatory drugs and antibiotics by facilitating the introduction of sulfonamide groups into target molecules. The incorporation of sulfonyl groups often enhances the pharmacological properties of the resulting compounds.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing a series of novel antibacterial agents. The reaction involved coupling this sulfonyl chloride with amines to produce sulfonamide derivatives, which exhibited significant antibacterial activity against various strains of bacteria. The yields were reported to be over 80%, indicating its efficiency as a synthetic intermediate.

Case Study 2: Development of Dyes

Another application highlighted in research is its role in dye production. The compound serves as an intermediate in synthesizing azo dyes, which are widely used in textiles. The process involves coupling the sulfonyl chloride with diazonium salts, leading to high-performance dyes with excellent colorfastness properties.

Environmental and Safety Considerations

Given the reactive nature of sulfonyl chlorides, including this compound, safety precautions are paramount during handling and application. Proper laboratory practices must be followed to mitigate risks associated with exposure to corrosive substances.

Data Table: Summary of Applications

| Application | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Used as a sulfonylating agent for various organic compounds | High yield (>80%) |

| Pharmaceuticals | Synthesis of antibacterial agents via coupling reactions | Effective against bacteria |

| Dye Production | Intermediate for azo dye synthesis | Excellent colorfastness |

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic groups such as amines and hydroxyl groups. This reactivity is utilized in various chemical modifications and conjugation reactions .

Molecular Targets and Pathways:

Proteins and Peptides: The compound targets amino groups in proteins and peptides, forming stable sulfonamide bonds.

Organic Molecules:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other benzene sulfonyl chlorides, differing primarily in substituent type and position. Key analogs include:

| Compound Name | CAS Number | Substituents (Position) | Similarity Score |

|---|---|---|---|

| 2-Methoxy-4-methylbenzene-1-sulfonyl chloride | 216394-11-5 | Methoxy (2), Methyl (4) | 0.86 |

| 5-Chloro-2-methoxybenzenesulfonyl chloride | 22952-32-5 | Chloro (5), Methoxy (2) | 0.86 |

| 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride | 928709-67-5 | Chloro (5), Ethoxy (2) | 0.85 |

| 2-Ethoxy-4-methylbenzene-1-sulfonyl chloride | 956722-60-4 | Ethoxy (2), Methyl (4) | 0.83 |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro and hydroxyl groups in 4-hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride are strongly electron-withdrawing, increasing its reactivity compared to analogs with methoxy or ethoxy groups (electron-donating) .

- Acidity: The hydroxyl group at position 4 enhances acidity (pKa ~8–10), making it more prone to deprotonation under basic conditions than non-hydroxylated derivatives .

Reactivity and Stability

- Hydrolysis Sensitivity : The nitro group at position 5 stabilizes the sulfonyl chloride against hydrolysis relative to chloro-substituted analogs (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride), which are more susceptible to nucleophilic attack at the sulfur center .

- Thermal Stability : Compounds with nitro groups (e.g., the target compound) exhibit lower thermal stability compared to methoxy- or ethoxy-substituted analogs due to the destabilizing effect of nitro groups on aromatic systems .

Research Findings and Limitations

- Safety and Handling: Like most sulfonyl chlorides, the compound requires storage under inert conditions due to moisture sensitivity.

Biological Activity

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SARs) based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid with thionyl chloride. This process converts the hydroxyl group into a sulfonyl chloride functional group, enhancing its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds derived from similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antimicrobial activity is quantified using Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| This compound | S. aureus | 28 ± 0.10 | 8.00 |

Studies have shown that the presence of electron-withdrawing groups like nitro enhances antibacterial activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide derivatives, including this compound, have been investigated through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition indicate the potency of these compounds in reducing inflammation.

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| This compound | 23.8 |

Research indicates that these compounds can significantly reduce the expression levels of pro-inflammatory markers such as iNOS and COX-2, suggesting their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. For example:

- Electron-withdrawing groups like nitro enhance antibacterial properties.

- Hydroxyl groups increase solubility and bioavailability.

Compounds with multiple functional groups often exhibit synergistic effects, leading to improved potency against target pathogens .

Case Studies

Several case studies illustrate the effectiveness of sulfonamide derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a sulfonamide derivative led to a significant reduction in infection rates compared to control groups.

- Case Study on Anti-inflammatory Properties : Patients with chronic inflammatory conditions showed marked improvement when treated with formulations containing sulfonamide derivatives, resulting in reduced pain and inflammation markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation and nitration of a benzene derivative followed by chlorination. Key steps include temperature control (e.g., maintaining 60–100°C during nitration) and stoichiometric adjustments of HNO₃/H₂SO₄ mixtures to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical. Comparative studies with structurally similar compounds, such as 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride, suggest that solvent choice (e.g., methylene chloride) and reaction time significantly impact yield .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing nitro vs. sulfonyl groups) and FT-IR for functional group analysis (S=O stretching at ~1350 cm⁻¹). For crystallographic validation, use single-crystal X-ray diffraction with SHELX software for refinement. SHELXL is particularly effective for resolving high-resolution structures of sulfonyl chlorides, even with twinned data . Cross-reference spectral data with NIST Chemistry WebBook entries for nitrobenzene-sulfonyl derivatives to identify anomalies .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl chloride group. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Monitor purity via HPLC with UV detection (λ = 254 nm). Analogous compounds, such as 4-nitrobenzenesulfonyl chloride, degrade via hydrolysis to sulfonic acids, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can this compound be leveraged in the design of covalent inhibitors or bioconjugation probes for targeted drug delivery?

- Methodological Answer : The sulfonyl chloride group reacts selectively with nucleophiles (e.g., amines, thiols) in biomolecules. For covalent inhibitor design, perform kinetic studies to determine reaction rates with target residues (e.g., lysine in enzymes). Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding. In bioconjugation, optimize pH (6.5–7.5) to balance reactivity and protein stability. Reference protocols for [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride highlight the importance of stoichiometric control to avoid over-labeling .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or conflicting crystallographic parameters)?

- Methodological Answer : For NMR discrepancies, use 2D techniques (COSY, HSQC) to assign ambiguous signals. If crystallographic data conflicts with computational models (e.g., DFT-optimized geometries), re-examine refinement parameters in SHELXL, such as thermal displacement factors or hydrogen atom positioning. Cross-validate with alternative methods like mass spectrometry (HRMS-ESI) to confirm molecular weight. Contradictions in nitro group orientation may arise from dynamic disorder, requiring higher-resolution data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.